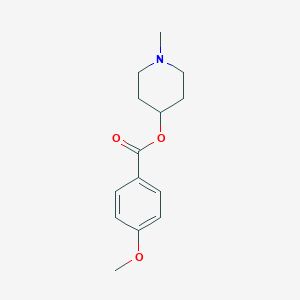
1-Methyl-4-piperidinyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidinyl 4-methoxybenzoate, commonly known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMB is a synthetic compound that belongs to the class of piperidine derivatives and is widely used in medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of MPMB is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. MPMB is also known to interact with voltage-gated sodium channels, which are important for the transmission of pain signals.
Biochemical and Physiological Effects:
MPMB has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the threshold for seizures and reduce the duration and intensity of seizures. MPMB has also been shown to produce analgesic effects by reducing pain sensitivity and increasing pain tolerance. Additionally, it has been found to produce anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
MPMB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a range of pharmacological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, MPMB has some limitations, including its relatively low potency compared to other drugs used in the treatment of neurological and psychiatric disorders.
Future Directions
There are several future directions for research on MPMB. One area of interest is the development of more potent derivatives of MPMB that may have greater therapeutic potential. Another area of interest is the investigation of the long-term effects of MPMB on the central nervous system, including its potential for addiction and withdrawal. Additionally, further research is needed to fully understand the mechanisms of action of MPMB and its potential applications in the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MPMB involves the reaction of 4-methoxybenzoic acid with 1-methyl-4-piperidone in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization to obtain pure MPMB.
Scientific Research Applications
MPMB has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, anxiolytic, and sedative effects. MPMB has also been investigated for its potential use as a local anesthetic and anti-inflammatory agent.
properties
Product Name |
1-Methyl-4-piperidinyl 4-methoxybenzoate |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-3-5-12(17-2)6-4-11/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
PQEICDSYZKSSGU-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)

![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)
![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)








